Vincosamide

概要

説明

Vincosamide is a monoterpenoid indole alkaloid first identified in the methanolic extract of the leaves of Psychotria leiocarpa . It is known for its significant anti-inflammatory effects and activity against cholinesterase. Additionally, this compound exhibits anti-tumor properties, making it a compound of interest in various scientific research fields .

準備方法

Synthetic Routes and Reaction Conditions: Vincosamide can be isolated from natural sources such as the leaves of Psychotria leiocarpa and Strychnos nitida . The isolation process typically involves high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to detect and guide the isolation of bioactive compounds . The aqueous extract of the leaves is subjected to chromatographic techniques, and the compounds are determined using nuclear magnetic resonance (NMR) spectroscopy in combination with MS .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant sources. The process includes the cultivation of Psychotria leiocarpa or Strychnos nitida, followed by extraction using solvents such as methanol. The extract is then purified using chromatographic techniques to isolate this compound .

化学反応の分析

Types of Reactions: Vincosamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to study its chemical properties .

Common Reagents and Conditions:

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of this compound with altered functional groups .

科学的研究の応用

Chemical Applications

Vincosamide's unique chemical structure makes it a valuable compound for various synthetic chemistry applications. Its reactivity allows researchers to explore new synthetic pathways and develop novel compounds. Studies have shown that this compound can serve as a precursor in the synthesis of other bioactive molecules, contributing to advancements in medicinal chemistry.

Biological Research

In biological research, this compound is primarily studied for its anti-inflammatory and anti-tumor properties. It has been shown to inhibit the proliferation, migration, and invasion of hepatocellular carcinoma (HCC) cells while promoting apoptosis. The compound activates caspase-3 and modulates several signaling pathways, including the PI3K/AKT pathway, which plays a crucial role in cell survival and proliferation.

Medical Applications

This compound shows promise in medical applications, particularly in cancer therapy. Its ability to inhibit malignant behaviors in HCC cells indicates its potential as a chemotherapy agent. In animal models, this compound has demonstrated significant tumor growth inhibition when administered at specific dosages (e.g., 10 mg/kg/day) over short treatment periods .

Case Studies

- A study reported that this compound effectively inhibited HCC cell growth in vitro at concentrations ranging from 10 to 80 µg/mL without causing significant cytotoxicity to normal liver cells .

- Another investigation highlighted this compound's role in promoting apoptosis and inhibiting cell migration and invasion in HCC models through its action on key signaling pathways .

Neurodegenerative Disease Research

This compound exhibits anti-cholinesterase activity, making it a candidate for developing treatments for neurodegenerative diseases such as Alzheimer's disease. Its potential neuroprotective effects are currently under investigation .

作用機序

Vincosamide exerts its effects through several molecular targets and pathways:

Anti-inflammatory Action: this compound inhibits the production of inflammatory mediators such as nitric oxide, interleukin-1 beta, and tumor necrosis factor.

Anti-tumor Action: this compound activates caspase-3, promoting apoptosis in cancer cells.

Cholinesterase Inhibition: this compound inhibits cholinesterase activity, which is beneficial in treating neurodegenerative diseases.

類似化合物との比較

生物活性

Vincosamide, an alkaloid derived from the Psychotria genus, has garnered attention for its diverse biological activities, particularly in cancer treatment and anti-inflammatory effects. This article provides a comprehensive overview of the biological activity of this compound, supported by detailed research findings and case studies.

This compound is a monoterpene indole alkaloid characterized by its unique structure, which contributes to its pharmacological properties. It is primarily isolated from various species of Psychotria, notably Psychotria leiocarpa, where it exhibits significant biological effects, including anti-inflammatory and anticholinesterase activities .

1. Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound, particularly against hepatocellular carcinoma (HCC). Research indicates that this compound inhibits malignant behaviors such as proliferation, migration, and invasion of HCC cells.

- Mechanism of Action :

- Caspase Activation : this compound activates caspase-3, promoting apoptosis in cancer cells .

- Signaling Pathways : It inhibits the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation. Specifically, this compound reduces the phosphorylation of AKT and mTOR, leading to decreased tumor growth .

- Expression Modulation : The compound downregulates several oncogenes and metastasis-related proteins such as Src, Ras, MMP9, and CXCR4 .

Table 1: Effects of this compound on HCC Cells

| Concentration (µg/mL) | Effect on Proliferation | Migration | Apoptosis | Key Proteins Modulated |

|---|---|---|---|---|

| 10 | Inhibited | Reduced | Promoted | Caspase-3, PTEN |

| 80 | Strongly inhibited | Significantly reduced | Enhanced | pAKT, mTOR |

2. Anti-inflammatory Activity

This compound exhibits notable anti-inflammatory effects. In experiments using animal models, this compound significantly reduced paw edema and mechanical hyperalgesia induced by carrageenan. The compound's ability to inhibit acetylcholinesterase (AChE) further supports its therapeutic potential in inflammatory diseases .

- Study Findings :

Table 2: Anti-inflammatory Effects of this compound

| Dosage (mg/kg) | Model Used | Effect Observed |

|---|---|---|

| 30 | Paw Edema | Significant reduction |

| 100 | Mechanical Hyperalgesia | Marked decrease in response |

Case Study 1: Hepatocellular Carcinoma Treatment

In a controlled study involving HCC cell lines treated with this compound at concentrations ranging from 10 to 80 µg/mL:

- Results showed that this compound significantly inhibited cell growth and induced apoptosis.

- Animal models treated with this compound demonstrated reduced tumor size and improved survival rates compared to control groups .

Case Study 2: Anti-inflammatory Effects

A study on the anti-inflammatory properties of this compound involved administering varying doses to rodent models:

特性

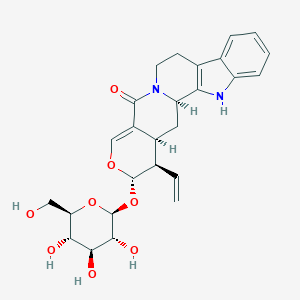

IUPAC Name |

(1R,18S,19R,20S)-19-ethenyl-18-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15-pentaen-14-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N2O8/c1-2-12-15-9-18-20-14(13-5-3-4-6-17(13)27-20)7-8-28(18)24(33)16(15)11-34-25(12)36-26-23(32)22(31)21(30)19(10-29)35-26/h2-6,11-12,15,18-19,21-23,25-27,29-32H,1,7-10H2/t12-,15+,18-,19-,21-,22+,23-,25+,26+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBRPLJCNRZUXLS-AZVRXDBZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1C2CC3C4=C(CCN3C(=O)C2=COC1OC5C(C(C(C(O5)CO)O)O)O)C6=CC=CC=C6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@@H]1[C@@H]2C[C@@H]3C4=C(CCN3C(=O)C2=CO[C@H]1O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=CC=CC=C6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601316670 | |

| Record name | Vincoside lactam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601316670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23141-27-7 | |

| Record name | Vincoside lactam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23141-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vincoside lactam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601316670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。